1-(6-Cyclopropylpyridazin-3-yl)-4-phenylpiperidine-4-carbonitrile
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Overview
Description
1-(6-Cyclopropylpyridazin-3-yl)-4-phenylpiperidine-4-carbonitrile is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(6-Cyclopropylpyridazin-3-yl)-4-phenylpiperidine-4-carbonitrile involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the conditions for higher yields and purity.
Chemical Reactions Analysis
1-(6-Cyclopropylpyridazin-3-yl)-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
1-(6-Cyclopropylpyridazin-3-yl)-4-phenylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s biological activities make it a candidate for studying its effects on different biological systems and pathways.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications, including as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(6-Cyclopropylpyridazin-3-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and biological system being studied .
Comparison with Similar Compounds
1-(6-Cyclopropylpyridazin-3-yl)-4-phenylpiperidine-4-carbonitrile can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its diverse pharmacological activities, including anti-inflammatory and anticancer properties.
Pyridaben: An agrochemical used as a miticide and insecticide.
Norflurazon: A herbicide used to control weeds in various crops.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C19H20N4 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C19H20N4/c20-14-19(16-4-2-1-3-5-16)10-12-23(13-11-19)18-9-8-17(21-22-18)15-6-7-15/h1-5,8-9,15H,6-7,10-13H2 |
InChI Key |
QVIXSMAQJLSALK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCC(CC3)(C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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